molecular formula C13H14F3NO B6333133 4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-en-2-one;  97% CAS No. 723294-79-9

4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-en-2-one; 97%

Cat. No. B6333133
CAS RN: 723294-79-9
M. Wt: 257.25 g/mol
InChI Key: OWIZOFTVFAGTBO-DHZHZOJOSA-N
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Description

4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-en-2-one, commonly referred to as IPAPBTF, is a synthetic compound with a wide range of applications in scientific research. It is a highly potent compound, with a 97% purity level, and has been used in a variety of experiments and studies.

Scientific Research Applications

IPAPBTF has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of other compounds, as a reagent in organic synthesis, and as a tool for studying the properties of organic molecules. It has also been used in the study of enzyme kinetics, and in the study of the mechanism of drug action. In addition, IPAPBTF has been used in drug design and in the study of the effects of drugs on the body.

Mechanism of Action

The mechanism of action of IPAPBTF is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs. In particular, it is thought to inhibit the activity of cytochrome P450, an enzyme involved in the metabolism of drugs. This inhibition of cytochrome P450 may lead to an increased bioavailability of drugs in the body, as well as an increased efficacy of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of IPAPBTF are not yet fully understood. However, it is believed that the compound may have an effect on the metabolism of drugs in the body, leading to an increased bioavailability and increased efficacy of drugs. In addition, IPAPBTF may have an effect on the activity of enzymes involved in the metabolism of drugs, leading to an increased efficacy of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using IPAPBTF in lab experiments include its high purity level (97%), its low cost, and its ease of synthesis. In addition, the compound is stable, and can be stored for long periods of time without degradation. The main limitation of using IPAPBTF in lab experiments is the lack of knowledge about its mechanism of action and its biochemical and physiological effects.

Future Directions

The future directions for IPAPBTF include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research should be conducted into the use of IPAPBTF in drug design and the study of the effects of drugs on the body. Finally, further research should be conducted into the use of IPAPBTF as a catalyst in the synthesis of other compounds and as a reagent in organic synthesis.

Synthesis Methods

IPAPBTF is a synthetic compound, and as such, it must be synthesized in the laboratory. The synthesis of IPAPBTF involves a multi-step reaction process. The first step involves the reaction of 4-bromo-4-phenyl-1,1,1-trifluoro-but-3-en-2-one with isopropylamine in the presence of an acid catalyst. The second step involves the reduction of the resulting product with hydrogen gas over a palladium catalyst. The final product is a white, crystalline powder with a 97% purity level.

properties

IUPAC Name

(E)-1,1,1-trifluoro-4-phenyl-4-(propan-2-ylamino)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c1-9(2)17-11(8-12(18)13(14,15)16)10-6-4-3-5-7-10/h3-9,17H,1-2H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIZOFTVFAGTBO-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=CC(=O)C(F)(F)F)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N/C(=C/C(=O)C(F)(F)F)/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-EN-2-one

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